L-Threonolacton

Übersicht

Beschreibung

L-threonolactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4S-diastereomer). It has a role as a metabolite. It is a butan-4-olide and a diol. It is an enantiomer of a D-threonolactone.

Threonolactone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Threonolactone is very soluble (in water) and a very weakly acidic compound (based on its pKa).

Wissenschaftliche Forschungsanwendungen

Knochenbildung und Osteoporosebehandlung

L-Threonolacton wurde als eine Verbindung identifiziert, die die Knochenbildungsaktivitäten stimulieren kann. In einer Studie mit Spilanthes acmella zeigten Derivate von this compound vielversprechende Ergebnisse bei der Steigerung der alkalischen Phosphatase (ALP)- und Mineralisierungaktivitäten in MC3T3-E1-Zelllinien . Dies deutet auf seine potenzielle Anwendung bei der Behandlung von Osteoporose hin, einer Erkrankung, die durch eine verringerte Knochenmineraldichte und ein erhöhtes Frakturrisiko gekennzeichnet ist.

Antioxidative Eigenschaften und Zellschutz

Die Autoxidation von L-Ascorbinsäure in Methanol führte zur Bildung von this compound, was auf seine Rolle als ein geringfügiges Oxidationsprodukt hinweist . Dieser Prozess deutet auf antioxidative Eigenschaften der Verbindung hin, die genutzt werden könnten, um Zellen vor oxidativem Stress zu schützen, einem Faktor bei vielen chronischen Krankheiten.

Biomedizinischer Sektor und therapeutisches Potenzial

This compound ist für sein therapeutisches Potenzial im biomedizinischen Sektor bekannt. Es wurde beobachtet, dass es eine Reihe von Gesundheitszuständen bewältigen kann, darunter Diabetes, Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen . Seine Rolle als Vorläufer bei der Synthese von pharmakologischen Wirkstoffen zur Bekämpfung dieser Erkrankungen macht es zu einer wertvollen Verbindung in der pharmazeutischen Chemie.

Vitamin-C-Synthese

This compound dient als Vorläufer für die Synthese von L-Ascorbinsäure, einem essentiellen Nährstoff, der als Vitamin C bekannt ist . Diese Anwendung ist entscheidend, da Vitamin C eine wichtige Rolle bei verschiedenen Körperfunktionen spielt, darunter die Kollagenbildung, die Eisenaufnahme und die Erhaltung von Knorpel, Knochen und Zähnen.

Wirkmechanismus

Target of Action

L-Threonolactone, also known as L-Threonic acid-1,4-lactone or (3R,4S)-3,4-dihydroxyoxolan-2-one, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that progress slowly but can be resistant to treatment, making them a significant target for antitumor activity.

Mode of Action

The compound interacts with its targets primarily through the inhibition of DNA synthesis and the induction of apoptosis . This means that L-Threonolactone interferes with the replication of cancer cells, preventing their proliferation, and triggers programmed cell death, reducing the number of cancer cells.

Biochemical Pathways

L-Threonolactone affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the normal cell cycle, preventing the cancer cells from dividing and multiplying. By inducing apoptosis, it triggers the self-destruction of the cancer cells, reducing their number. The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The result of L-Threonolactone’s action is broad antitumor activity against indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, it can effectively reduce the number of cancer cells and slow the progression of the disease.

Biochemische Analyse

Biochemical Properties

L-Threonolactone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The anticancer mechanisms of L-Threonolactone rely on the inhibition of DNA synthesis and the induction of apoptosis

Cellular Effects

It is known to have antitumor activity, suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of L-Threonolactone involves its role as a purine nucleoside analog. It exerts its effects at the molecular level through the inhibition of DNA synthesis and the induction of apoptosis

Metabolic Pathways

It is known to be a purine nucleoside analog, suggesting it may play a role in purine metabolism

Biologische Aktivität

(3R,4S)-3,4-dihydroxyoxolan-2-one is a compound with notable biological activities due to its structural characteristics. This compound is a sugar derivative that plays a significant role in various biochemical pathways, particularly in carbohydrate metabolism and potential therapeutic applications. The presence of hydroxyl groups in its structure enhances its reactivity and interaction with biological molecules.

Structural Characteristics

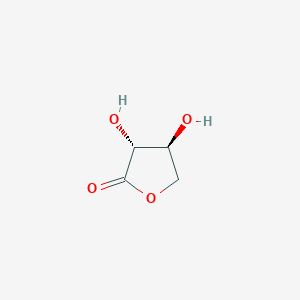

The molecular structure of (3R,4S)-3,4-dihydroxyoxolan-2-one can be represented as follows:

This compound features a five-membered lactone ring with two hydroxyl groups at the 3 and 4 positions. This configuration contributes to its unique properties and biological functions.

Biological Activities

Research indicates that (3R,4S)-3,4-dihydroxyoxolan-2-one exhibits several biological activities:

- Antioxidant Properties : The multiple hydroxyl groups suggest potential antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Role in Metabolism : As a derivative of L-gulonic acid, (3R,4S)-3,4-dihydroxyoxolan-2-one is involved in the biosynthesis of Vitamin C. This connection highlights its importance in metabolic pathways related to nutrient synthesis and health.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that compounds with similar structures to (3R,4S)-3,4-dihydroxyoxolan-2-one exhibited significant antioxidant effects. The presence of hydroxyl groups was crucial for scavenging free radicals and protecting cells from oxidative damage .

- Antimicrobial Studies : In vitro tests showed that (3R,4S)-3,4-dihydroxyoxolan-2-one had inhibitory effects against various bacterial strains. These findings suggest that the compound could be developed into a natural antimicrobial agent.

- Metabolic Pathway Involvement : Research has established that this compound plays a role in the enzymatic pathways leading to Vitamin C production. Its structural analogs have been used to study enzyme activity and regulation within these pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| L-galactono-1,4-lactone | Galactonolactone | Similar lactone structure; involved in carbohydrate metabolism |

| (3R,4R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | Isomeric form | Different stereochemistry; may exhibit different biological properties |

| (3R,4S)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | Dihydroxyoxolan | Unique substituents enhance reactivity and biological activity |

Eigenschaften

IUPAC Name |

(3R,4S)-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMJBNSHAZVGMC-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369232 | |

| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21730-93-8 | |

| Record name | (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21730-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.